Ethyl 2-(2-Methoxy-5-pyrimidinyl)-2-oxoacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This would typically include the compound’s systematic name, its molecular formula, and its structure.
Synthesis Analysis
This involves detailing the methods used to synthesize the compound, including the starting materials, the type of reaction, and the conditions under which the reaction is carried out.Molecular Structure Analysis
This involves examining the compound’s molecular structure, including the types and arrangement of its atoms, and the bonds between them.Chemical Reactions Analysis
This involves detailing the chemical reactions the compound can undergo, including the reactants, products, and conditions of the reaction.Physical And Chemical Properties Analysis
This involves detailing the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as reactivity and stability).Scientific Research Applications
In a study, “2-Methoxy-5-pyridineboronic acid” was used in the synthesis of various compounds . The synthesized compounds were characterized using spectroscopic methods. For example, the 1 H-NMR spectrum of one of the compounds exhibits a nine-to-two integration ratio of ferrocenyl and 5-pyrimidyl protons, respectively . Two equivalent pyrimidine protons show a singlet at δ 8.56 ppm and methoxy protons appear as a singlet at δ 4.02 ppm .
In a study, “2-Methoxy-5-pyridineboronic acid” was used in the synthesis of various compounds . The synthesized compounds were characterized using spectroscopic methods. For example, the 1 H-NMR spectrum of one of the compounds exhibits a nine-to-two integration ratio of ferrocenyl and 5-pyrimidyl protons, respectively . Two equivalent pyrimidine protons show a singlet at δ 8.56 ppm and methoxy protons appear as a singlet at δ 4.02 ppm .
In a study, “2-Methoxy-5-pyridineboronic acid” was used in the synthesis of various compounds . The synthesized compounds were characterized using spectroscopic methods. For example, the 1 H-NMR spectrum of one of the compounds exhibits a nine-to-two integration ratio of ferrocenyl and 5-pyrimidyl protons, respectively . Two equivalent pyrimidine protons show a singlet at δ 8.56 ppm and methoxy protons appear as a singlet at δ 4.02 ppm .
Safety And Hazards
This involves detailing the compound’s potential hazards, including its toxicity, flammability, and environmental impact.
Future Directions
This involves discussing potential future research directions, such as new synthesis methods, applications, or investigations into the compound’s properties.
properties
IUPAC Name |
ethyl 2-(2-methoxypyrimidin-5-yl)-2-oxoacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4/c1-3-15-8(13)7(12)6-4-10-9(14-2)11-5-6/h4-5H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BENZQDKAHBKPQM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CN=C(N=C1)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90743656 |
Source
|
Record name | Ethyl (2-methoxypyrimidin-5-yl)(oxo)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90743656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(2-Methoxy-5-pyrimidinyl)-2-oxoacetate | |
CAS RN |
1346597-52-1 |
Source
|
Record name | Ethyl (2-methoxypyrimidin-5-yl)(oxo)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90743656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.